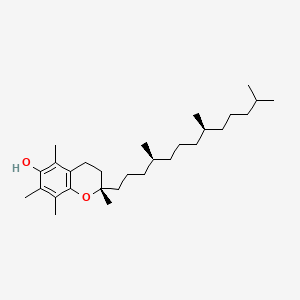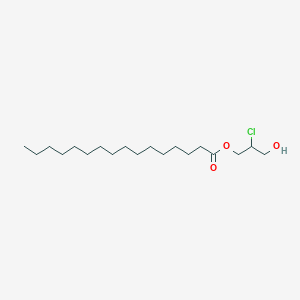
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid (DCPA) is a synthetic organic compound that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. DCPA has been studied extensively for its potential use in a variety of applications, including scientific research, medical treatments, and industrial processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Unnatural α-Amino Acids and Heterocycles : This acid is used in the synthesis of unnatural α-amino acids and various heterocycles, such as furanone, benzoxazapindione, and quinoxaline derivatives. These compounds have potential as new bases for nucleoside moieties (El-Hashash & Rizk, 2013).
Pharmacological Activity : Derivatives of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid, like 4-amino-3-phenylbutanoic acid hydrochloride, are used in medical practice for their nootropic properties, while others like 4-amino-3-(4-chlorophenyl)butanoic acid have myorelaxant and analgesic properties (Vasil'eva et al., 2016).
Insecticidal Activities : Some esters derived from 3-Methylbutyric and 3-methylbut-3-enoic acids, which are analogues of fenvalerate where non-aryl substituents replace the 4-chlorophenyl group, demonstrate insecticidal activities. This highlights the role of the structural requirements for activity in this molecule part (Elliott et al., 1983).
Decarboxylation Studies : The compound is involved in studies of kinetic isotope effects in gas-phase thermal decarboxylation. Such studies provide insights into the reaction mechanisms at the molecular level (Bigley & Thurman, 1967).
Analgesic Activity : Substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids, synthesized using reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, exhibit analgesic activity comparable to or exceeding that of reference drugs (Шипиловских et al., 2013).
Chemical Synthesis and Characterization : The compound is also used in the synthesis and characterization of various chemicals, such as in the preparation of (Z)-3-(4-chlorophenylamino)-1-Phenylbut-2-En-1-One, providing insights into their crystal structures and properties (Patil et al., 2012).
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSRZRLDJSBWQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)


